molecular formula C6H6O3 B13844188 3-Methyl-2-furoic Acid-d (Contained d0)

3-Methyl-2-furoic Acid-d (Contained d0)

Cat. No.: B13844188
M. Wt: 127.12 g/mol
InChI Key: BNYIQEFWGSXIKQ-WFVSFCRTSA-N
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Description

3-Methyl-2-furoic Acid-d (Contained d0) is a derivative of 3-Methyl-2-furoic acid, a compound with the molecular formula C6H6O3. It is a furan derivative, characterized by a furan ring substituted with a carboxylic acid group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-furoic Acid-d can be synthesized through several methods. One common approach involves the oxidation of 3-Methylfuran using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions, leading to the formation of 3-Methyl-2-furoic acid .

Industrial Production Methods

Industrial production of 3-Methyl-2-furoic Acid-d often involves catalytic processes. For example, the catalytic oxidation of 3-Methylfuran using supported metal catalysts can yield high purity 3-Methyl-2-furoic acid. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-furoic Acid-d undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methyl-2-furoic Acid-d involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or inhibition of essential metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-furoic Acid-d is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 3-position and carboxylic acid group at the 2-position make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C6H6O3

Molecular Weight

127.12 g/mol

IUPAC Name

5-deuterio-3-methylfuran-2-carboxylic acid

InChI

InChI=1S/C6H6O3/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8)/i3D

InChI Key

BNYIQEFWGSXIKQ-WFVSFCRTSA-N

Isomeric SMILES

[2H]C1=CC(=C(O1)C(=O)O)C

Canonical SMILES

CC1=C(OC=C1)C(=O)O

Origin of Product

United States

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